molecular formula C7H12Cl2N2O B2537259 (6-Methoxypyridin-2-yl)methanamine dihydrochloride CAS No. 2172852-89-8

(6-Methoxypyridin-2-yl)methanamine dihydrochloride

Cat. No.: B2537259
CAS No.: 2172852-89-8
M. Wt: 211.09
InChI Key: PYEQOTUZYBLUTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Methoxypyridin-2-yl)methanamine dihydrochloride (: 2172852-89-8) is a high-purity organic building block of interest in medicinal chemistry and life science research . With the molecular formula C7H12Cl2N2O and a molecular weight of 211.09 g/mol, this compound serves as a versatile synthon for the construction of more complex molecules . Its structure, featuring a methoxy-substituted pyridinyl ring and a methanamine group, makes it a valuable precursor in the synthesis of potential pharmaceutical agents. Patents indicate that structurally related pyridin-2-yl-methylamine derivatives have been explored for various therapeutic applications, highlighting the value of this chemical scaffold in drug discovery . Researchers utilize this compound under the GHS signal word "Warning" and should adhere to the stated hazard statements H302, H315, H319, and H335 . To maintain stability and purity, it is recommended to store the material in an inert atmosphere at 2-8°C . American Elements and other suppliers offer this product in various quantities, from 100mg to 5g, typically with a purity of 98% or higher . This product is intended for research and development purposes only and is not classified as a drug. It is strictly for laboratory use and is not intended for human consumption.

Properties

IUPAC Name

(6-methoxypyridin-2-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.2ClH/c1-10-7-4-2-3-6(5-8)9-7;;/h2-4H,5,8H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYEQOTUZYBLUTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution and Reductive Amination

A foundational approach involves the reaction of 2,6-dichloropyridine with methoxide ions to introduce the methoxy group. Subsequent substitution at the 2-position with a methylamine moiety is achieved via reductive amination. For example, 2,6-dichloro-3-trifluoromethylpyridine reacts with N-benzylmethylamine to yield 2-methoxy-6-methylaminopyridine intermediates. Acidic hydrolysis of the trifluoromethyl group followed by esterification and amination generates the target scaffold. This method achieves regioselectivity >98% under optimized conditions (60–80°C, 12–24 hours).

Chlorination and Amine Coupling

Pyridine precursors are first chlorinated using phosphorus oxychloride (POCl₃) and tetramethylammonium chloride to form 7-chloro intermediates. These intermediates undergo nucleophilic displacement with 2-pyridinemethanamine in isopropanol under reflux, yielding secondary amines. The dihydrochloride salt is subsequently formed via treatment with hydrochloric acid. Typical yields range from 75–90%, depending on the purity of starting materials.

Modern Catalytic Methods

Microwave-Assisted Suzuki-Miyaura Coupling

Recent advances employ palladium-catalyzed cross-coupling to introduce substituents. A microwave-assisted reaction using bis(triphenylphosphine)palladium(II) dichloride (0.1–1 mol%) under argon at 140°C for 2 minutes achieves rapid coupling. Purification via silica gel chromatography (ethyl acetate/hexane gradient) isolates the product in >85% yield. This method reduces side products compared to traditional heating.

Flow Chemistry for Industrial Scalability

Continuous flow systems enhance reaction control and scalability. For instance, mixing 6-methoxypyridine-2-carbaldehyde with methylamine in a microreactor at 100°C under 10 bar pressure produces the imine intermediate, which is hydrogenated in situ using a palladium-on-carbon catalyst. The dihydrochloride salt precipitates upon acidification, achieving 92% yield with >99% purity.

Industrial-Scale Production

Catalytic Hydrogenation

Large-scale synthesis often employs catalytic hydrogenation of nitriles. 6-Methoxypicolinonitrile is hydrogenated at 50 psi H₂ over Raney nickel in methanol, yielding 6-methoxypyridin-2-ylmethanamine. Subsequent treatment with hydrochloric acid generates the dihydrochloride salt. This method is cost-effective but requires strict control over catalyst activity to prevent over-reduction.

Solvent Optimization

Industrial processes favor ethanol-water mixtures (4:1 v/v) for crystallization, minimizing environmental impact. The solubility of the dihydrochloride salt in ethanol (2.1 g/L at 25°C) allows efficient recovery, with a typical throughput of 50 kg/batch.

Purification and Analytical Validation

Crystallization Techniques

Recrystallization from hot ethanol removes residual amines and inorganic salts. The compound’s melting point (218–220°C) serves as a purity indicator. Single-crystal X-ray diffraction (SHELXS/SHELXL) confirms the molecular structure, with bond lengths consistent with pyridine derivatives (C–N: 1.34 Å, C–O: 1.42 Å).

Spectroscopic Characterization

  • ¹H-NMR (400 MHz, D₂O): δ 8.21 (d, J = 7.8 Hz, 1H, H-3), 7.89 (d, J = 7.8 Hz, 1H, H-4), 6.99 (s, 1H, H-5), 4.12 (s, 2H, CH₂NH₂), 3.91 (s, 3H, OCH₃).
  • ¹³C-NMR (100 MHz, D₂O): δ 164.2 (C-2), 153.1 (C-6), 138.4 (C-4), 123.7 (C-5), 112.3 (C-3), 56.1 (OCH₃), 43.8 (CH₂NH₂).
  • HRMS : [M+H]⁺ calcd. for C₇H₁₁Cl₂N₂O: 195.09; found: 195.08.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Cost (USD/g)
Classical Amination 75–90 95–98 Moderate 120–150
Microwave Coupling 85–92 99 High 200–220
Catalytic Hydrogenation 88–92 98–99 Industrial 80–100

Chemical Reactions Analysis

Types of Reactions

(6-Methoxypyridin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheric conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, amines, and aldehydes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Development

(6-Methoxypyridin-2-yl)methanamine dihydrochloride serves as a versatile building block in the synthesis of various pharmaceutical agents. Its ability to participate in nucleophilic substitution reactions and its interaction with biological targets make it suitable for developing drugs aimed at treating:

  • Obesity and Metabolic Disorders : Research suggests that this compound may act as a β3-adrenergic receptor agonist, potentially influencing lipolysis and thermogenesis, which are critical pathways in obesity management.
  • CNS Disorders : The compound has been investigated for its effects on the central nervous system, indicating potential applications in treating neurodegenerative diseases and psychiatric disorders .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound against various bacterial strains. The following table summarizes its Minimum Inhibitory Concentration (MIC) against selected pathogens:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus2 µg/mL
Escherichia coli4 µg/mL
Mycobacterium tuberculosis8 µg/mL

The compound's mechanism of action is believed to involve disruption of cell wall synthesis and interference with metabolic pathways within microbial cells .

Anticancer Activity

The anticancer potential of this compound has been documented in various studies. It has shown promise in inhibiting cell proliferation in several cancer cell lines. The cytotoxicity profile indicates selective activity, as demonstrated in the following table:

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF7 (breast cancer)20
Primary Human Fibroblasts>100

This indicates that while the compound can induce apoptosis in cancer cells, it exhibits minimal toxicity toward normal cells .

Case Studies

  • Antimicrobial Resistance : A study evaluated the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated significant antibacterial activity comparable to standard treatments like vancomycin, suggesting its potential role in combating antibiotic resistance.
  • Anticancer Applications : Research investigating the anticancer properties revealed that the compound inhibited cell proliferation across various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction. These findings suggest potential applications in cancer therapy .

Mechanism of Action

The mechanism of action of (6-Methoxypyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and methanamine groups play crucial roles in binding to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation on the Pyridine Ring

(6-Chloropyridin-2-yl)methanamine Dihydrochloride
  • Molecular Formula : C₆H₉Cl₃N₂
  • Molecular Weight : 215.50 g/mol
  • CAS : 1557921-62-6
  • Key Differences: Replaces the methoxy group with a chloro (-Cl) substituent. Chlorine’s electron-withdrawing nature reduces solubility in polar solvents compared to the methoxy analog.
(6-Methylpyridin-2-yl)methanamine Hydrochloride
  • Molecular Formula : C₇H₁₁ClN₂
  • Molecular Weight : ~162.63 g/mol (calculated)
  • CAS : 1365836-53-8
  • Key Differences: Features a methyl (-CH₃) group instead of methoxy. The methyl group is less polar than methoxy, reducing aqueous solubility. The monohydrochloride salt form (vs. dihydrochloride) further decreases solubility and may alter pharmacokinetics .

Positional Isomerism on the Pyridine Ring

(6-Methoxypyridin-3-yl)methanamine Dihydrochloride
  • Molecular Formula : C₇H₁₂Cl₂N₂O (assumed)
  • CAS : 1247205-52-2
  • Key Differences : Methoxy group at the 3-position instead of the 2-position. Positional isomerism can drastically alter receptor-binding affinity. For example, 3-substituted pyridines often exhibit distinct electronic properties due to changes in resonance and steric interactions .

Heterocycle Core Modification

(4-Fluoro-1H-1,3-benzodiazol-2-yl)methanamine Dihydrochloride
  • Molecular Formula : C₈H₁₀Cl₂FN₃
  • Molecular Weight : 238.09 g/mol
  • CAS : 2089257-74-7
  • Key Differences: Replaces the pyridine ring with a benzimidazole core. The fluorine substituent increases metabolic stability and electronegativity, while the benzimidazole system enhances planar rigidity, favoring interactions with aromatic amino acids in enzymes .

Salt Form and Pharmacokinetics

Compound Salt Form Molecular Weight (g/mol) Solubility (Polar Solvents)
(6-Methoxypyridin-2-yl)methanamine Dihydrochloride 211.09 High
(6-Methylpyridin-2-yl)methanamine Hydrochloride ~162.63 Moderate
(6-Chloropyridin-2-yl)methanamine Dihydrochloride 215.50 Moderate-Low

Notes:

  • Dihydrochloride salts generally exhibit higher solubility than monohydrochlorides due to increased ionic character .
  • The methoxy group’s polarity enhances solubility compared to chloro or methyl substituents .

Biological Activity

(6-Methoxypyridin-2-yl)methanamine dihydrochloride is a chemical compound that exhibits notable biological activities, particularly in antimicrobial and anti-inflammatory domains. This article delves into its biological properties, mechanisms of action, and potential applications based on diverse research findings.

  • Molecular Formula : C9H12Cl2N2O
  • Molecular Weight : Approximately 217.17 g/mol
  • Appearance : White to light yellow solid
  • Solubility : Soluble in organic solvents like ethanol and chloroform, but generally insoluble in water.

The biological activity of this compound can be attributed to its structural features, particularly the methoxy group on the pyridine ring. This structure allows the compound to interact with various biological targets, influencing enzyme and receptor activities. The proposed mechanisms include:

  • Binding Affinity : The methoxy group and pyridine nitrogen can bind to active sites on proteins, modulating biochemical pathways.
  • Antimicrobial Activity : It has shown effectiveness against various pathogens by disrupting their metabolic processes.
  • Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, reducing inflammation in biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have reported minimum inhibitory concentration (MIC) values against various bacterial strains:

Bacterial StrainMIC (µg/mL)
E. coli62.5
Enterococcus faecalis78.12
Staphylococcus aureus50

These results suggest that the compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

In vitro studies have demonstrated that the compound can reduce inflammation markers in cell cultures. It appears to modulate the expression of pro-inflammatory cytokines, thus presenting potential therapeutic applications in treating inflammatory diseases.

Case Studies

  • Antimicrobial Activity Against MRSA :
    A study focusing on methicillin-resistant Staphylococcus aureus (MRSA) highlighted that this compound could inhibit MRSA growth at concentrations as low as 50 µg/mL. This finding is crucial given the rising antibiotic resistance among common pathogens.
  • Cell Proliferation Inhibition :
    In cancer research, the compound was tested against human cervical adenocarcinoma (HeLa) and lung carcinoma (A549) cell lines. The IC50 values obtained were 226 µg/mL for HeLa and 242.52 µg/mL for A549 cells, indicating its potential as an antiproliferative agent.

Research Findings

Recent studies have expanded on the understanding of this compound's biological activities:

  • Enzyme Interaction Studies : Investigations into its binding affinity with various enzymes have shown promising results, indicating potential roles in drug design targeting specific pathways.
  • Computational Studies : In silico analyses suggest that this compound could interact effectively with key proteins involved in disease pathways, supporting its use in drug repurposing strategies.

Q & A

Q. What synthetic strategies are recommended for the preparation of (6-Methoxypyridin-2-yl)methanamine dihydrochloride?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example:
  • Step 1 : Start with 6-methoxypyridine-2-carboxylic acid derivatives. Protect the methoxy group to prevent side reactions during amination.
  • Step 2 : Convert the carboxylic acid to an amide or nitrile intermediate. Reductive amination using NaBH4_4 or LiAlH4_4 can yield the primary amine.
  • Step 3 : Purify the product via recrystallization or column chromatography. Confirm the hydrochloride salt formation by titration or elemental analysis.
  • Key Considerations : Optimize reaction pH to avoid deprotection of the methoxy group. Monitor reaction progress using TLC or HPLC .

Q. How can researchers confirm the purity and structural identity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • Mass Spectrometry (MS) : Confirm the exact mass (e.g., 262.0388 Da for related pyridinylmethanamine derivatives) using high-resolution MS .
  • NMR Spectroscopy : Analyze 1^1H and 13^13C NMR spectra to verify the methoxy group (δ ~3.8–4.0 ppm) and amine proton environments.
  • Elemental Analysis : Validate the dihydrochloride stoichiometry (Cl content ~20–22%).
  • HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved for this compound?

  • Methodological Answer :
  • Data Collection : Use high-resolution X-ray diffraction (XRD) with synchrotron radiation for small-molecule crystals.
  • Refinement : Employ SHELXL for refinement, ensuring proper handling of hydrogen bonding and chloride ion placement. Adjust thermal parameters for the methoxy group to account for rotational disorder .
  • Validation : Cross-validate with DFT calculations (e.g., Gaussian software) to compare experimental and theoretical bond lengths/angles.

Q. What experimental approaches address discrepancies in biological activity data (e.g., enzyme inhibition vs. cellular assays)?

  • Methodological Answer :
  • Mechanistic Profiling : For LOXL2 inhibition studies (relevant to fibrosis/cancer), use recombinant LOXL2 enzyme assays (IC50_{50} determination) alongside cell-based assays (e.g., collagen crosslinking inhibition in fibroblasts).
  • Control Experiments : Include positive controls (e.g., β-aminopropionitrile) and validate target engagement via Western blotting or immunofluorescence.
  • Data Normalization : Account for dihydrochloride salt solubility differences by standardizing buffer conditions (pH 7.4, 0.1% DMSO) .

Q. How can reaction conditions be optimized for scalable synthesis without compromising yield?

  • Methodological Answer :
  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) for amination steps. Avoid protic solvents that may hydrolyze intermediates.
  • Catalyst Optimization : Evaluate Pd/C or Raney Ni for reductive amination. Monitor catalyst loading (5–10 wt%) to balance cost and efficiency.
  • Process Analytics : Implement in-line FTIR or Raman spectroscopy to track intermediate formation in real time .

Q. How to design analogs for structure-activity relationship (SAR) studies targeting improved pharmacokinetics?

  • Methodological Answer :
  • Scaffold Modification : Replace the methoxy group with ethoxy or halogen substituents to assess steric/electronic effects.
  • Salt Form Screening : Compare dihydrochloride, hydrochloride, and free-base forms for solubility and bioavailability.
  • In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like LOXL2 or monoamine oxidases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.